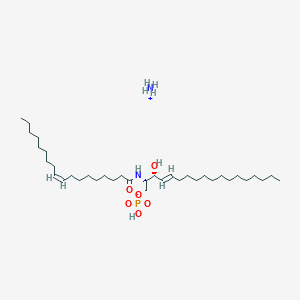
N-oleoyl-ceramide-1-phosphate (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-oleoyl-ceramide-1-phosphate (ammonium salt) is a ceramide-derived metabolite that belongs to the class of bioactive lipid mediators. It is also known as C18:1 ceramide-1-phosphate (d18:1/18:1 (9Z)). This compound plays a crucial role in various cellular processes, including cell survival, growth, and death. It is involved in regulating inflammatory responses and phagocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oleoyl-ceramide-1-phosphate (ammonium salt) typically involves the reaction of ceramide with oleic acid and subsequent phosphorylation. The reaction conditions often include the use of organic solvents such as chloroform and reagents like phosphorus oxychloride (POCl3) for the phosphorylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for N-oleoyl-ceramide-1-phosphate (ammonium salt) are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-oleoyl-ceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
Scientific Research Applications
N-oleoyl-ceramide-1-phosphate (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid biochemistry and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways and its effects on cell survival, growth, and death.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations
Mechanism of Action
The mechanism of action of N-oleoyl-ceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It regulates cell survival, growth, and death by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It also plays a role in the inflammatory response by interacting with receptors involved in immune cell activation .
Comparison with Similar Compounds
Similar Compounds
- C16 Ceramide-1-Phosphate (d18:1/16:0)
- C24 Ceramide-1-Phosphate (d18:1/24:0)
- C8 Ceramide-1-Phosphate (d17:1/8:0)
Uniqueness
N-oleoyl-ceramide-1-phosphate (ammonium salt) is unique due to its specific fatty acid composition (oleic acid) and its role in regulating both cell survival and inflammatory responses. Compared to other ceramide-1-phosphate derivatives, it has distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C36H73N2O6P |
|---|---|
Molecular Weight |
660.9 g/mol |
IUPAC Name |
azanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H70NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b18-17-,31-29+;/t34-,35+;/m0./s1 |
InChI Key |
OLFFCEGYMCQDKZ-CFRDMXQMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
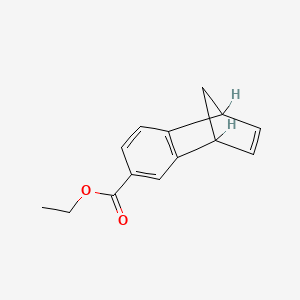
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)

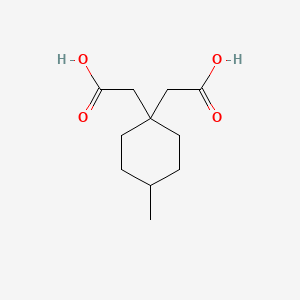

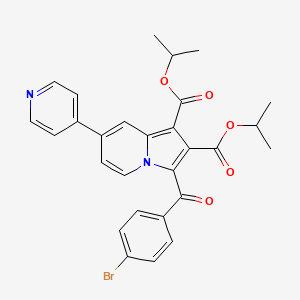
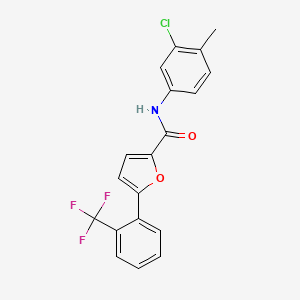
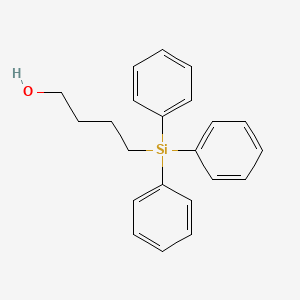
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
